Cas no 46193-76-4 (Ethyl 4h-thieno3,2-bpyrrole-5-carboxylate)

Ethyl 4h-thieno3,2-bpyrrole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
- Ethyl 4H-Thieno[2,3-d]Pyrrole-5-Carboxylate
- NSC 157804
- Ethyl4H-thieno[3,2-b]pyrrole-5-carboxylate
- CCG-148619
- ethyl 4h-thieno[3,2-b]-pyrrole-5-carboxylate
- Ethyl 4H-thieno[3,2-b]pyrrole5-carboxylate
- NSC-157804
- BLUDZFMRKHHPGZ-UHFFFAOYSA-N
- SCHEMBL1161150
- F2158-1436
- AM20100180
- 46193-76-4
- NSC157804
- 6T-0315
- AKOS000674335
- HMS1633H08
- 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, ethyl ester
- FT-0647410
- A827003
- DTXSID80303309
- HMS3450A03
- 4H-thieno[2,3-d]pyrrole-5-carboxylic acid ethyl ester
- EN300-236404
- MFCD03425800
- CS-W018766
- J-521011
- 4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester
- SY021203
- Ethyl 4h-thieno3,2-bpyrrole-5-carboxylate
-
- MDL: MFCD03425800
- インチ: 1S/C9H9NO2S/c1-2-12-9(11)7-5-8-6(10-7)3-4-13-8/h3-5,10H,2H2,1H3
- InChIKey: BLUDZFMRKHHPGZ-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC2=C(C=CS2)N1
計算された属性
- せいみつぶんしりょう: 195.03500
- どういたいしつりょう: 195.035
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 4
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 70.3A^2
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.339
- ゆうかいてん: 131-132°C
- ふってん: 345.7℃ at 760 mmHg
- フラッシュポイント: 162.9 ºC
- 屈折率: 1.652
- PSA: 70.33000
- LogP: 2.40610
Ethyl 4h-thieno3,2-bpyrrole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QZ460-200mg |
Ethyl 4h-thieno3,2-bpyrrole-5-carboxylate |
46193-76-4 | 98% | 200mg |
89.0CNY | 2021-08-05 | |
eNovation Chemicals LLC | D589862-5g |
Ethyl 4H-thieno[2,3-d]pyrrole-5-carboxylate |
46193-76-4 | 95% | 5g |
$540 | 2024-06-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E68260-250mg |
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate |
46193-76-4 | 98% | 250mg |
¥30.0 | 2023-09-07 | |
Apollo Scientific | OR13647-5g |
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate |
46193-76-4 | 98% | 5g |
£104.00 | 2023-08-31 | |
abcr | AB156999-25 g |
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate; . |
46193-76-4 | 25g |
€767.30 | 2023-05-08 | ||
abcr | AB156999-100 g |
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate; . |
46193-76-4 | 100g |
€2173.80 | 2023-05-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E68260-5g |
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate |
46193-76-4 | 98% | 5g |
¥353.0 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045127-500mg |
Ethyl 4h-thieno3,2-bpyrrole-5-carboxylate |
46193-76-4 | 95+% | 500mg |
845.0CNY | 2021-08-05 | |
Chemenu | CM197793-5g |
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate |
46193-76-4 | 95%+ | 5g |
$117 | 2021-08-05 | |
eNovation Chemicals LLC | D517778-1g |
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate |
46193-76-4 | 97% | 1g |
$215 | 2024-05-24 |
Ethyl 4h-thieno3,2-bpyrrole-5-carboxylate 関連文献
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Chandima Bulumulla,Ruwan Gunawardhana,Sang Ha Yoo,Cody R. Mills,Ruvanthi N. Kularatne,Thomas N. Jackson,Michael C. Biewer,Enrique D. Gomez,Mihaela C. Stefan J. Mater. Chem. C 2018 6 10050
Ethyl 4h-thieno3,2-bpyrrole-5-carboxylateに関する追加情報
Recent Advances in the Study of Ethyl 4h-thieno3,2-bpyrrole-5-carboxylate (CAS: 46193-76-4): A Comprehensive Research Brief
Ethyl 4h-thieno3,2-bpyrrole-5-carboxylate (CAS: 46193-76-4) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an up-to-date overview of the latest studies focusing on this compound, including its synthesis, biological activities, and potential applications in drug discovery and development.
Recent literature highlights the versatility of Ethyl 4h-thieno3,2-bpyrrole-5-carboxylate as a building block for the synthesis of more complex heterocyclic systems. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the development of novel kinase inhibitors, showcasing its role in targeting specific cancer-related pathways. The compound's ability to modulate enzyme activity makes it a promising candidate for further pharmacological investigations.
In addition to its role in kinase inhibition, Ethyl 4h-thieno3,2-bpyrrole-5-carboxylate has been explored for its antimicrobial properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported its efficacy against a range of Gram-positive bacteria, suggesting potential applications in addressing antibiotic resistance. The study also emphasized the compound's low cytotoxicity, which is a critical factor for its development as a therapeutic agent.
Another area of interest is the compound's potential in neurodegenerative disease research. Preliminary findings from a 2023 study in ACS Chemical Neuroscience indicated that derivatives of Ethyl 4h-thieno3,2-bpyrrole-5-carboxylate could modulate amyloid-beta aggregation, a key pathological feature of Alzheimer's disease. While these results are promising, further in vivo studies are needed to validate these effects and explore their therapeutic potential.
The synthesis and optimization of Ethyl 4h-thieno3,2-bpyrrole-5-carboxylate have also been a focus of recent research. Advances in green chemistry have led to more efficient and environmentally friendly synthetic routes, as detailed in a 2023 publication in Organic Process Research & Development. These improvements not only enhance the scalability of production but also align with the growing emphasis on sustainable practices in pharmaceutical manufacturing.
In conclusion, Ethyl 4h-thieno3,2-bpyrrole-5-carboxylate (CAS: 46193-76-4) continues to be a compound of significant interest in chemical biology and medicinal chemistry. Its diverse biological activities, coupled with advancements in synthesis and application, position it as a valuable tool for drug discovery and development. Future research should focus on expanding its therapeutic potential, optimizing its pharmacokinetic properties, and exploring its mechanisms of action in greater detail.
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